molecular formula C8H18N2O B1288223 2-(4-Ethylpiperazin-1-YL)ethanol CAS No. 3221-25-8

2-(4-Ethylpiperazin-1-YL)ethanol

Cat. No.: B1288223
CAS No.: 3221-25-8
M. Wt: 158.24 g/mol
InChI Key: HYSZWUPCSXTPSX-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24. It is a versatile ligand used in various metal-catalyzed reactions, including copper(II)-catalyzed Buchwald–Hartwig and Sharpless–Meldal C–N bond-forming reactions. This compound is part of the heterocyclic building blocks and is used in research.

Biochemical Analysis

Biochemical Properties

2-(4-Ethylpiperazin-1-YL)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolic reactions can affect the levels of other metabolites in the body, influencing overall metabolic flux. Additionally, the compound may interact with cofactors such as NADPH, which are essential for its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in certain tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. The localization of this compound can significantly impact its function and the biochemical processes it influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanol typically involves the reaction of 4-ethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in metal-catalyzed reactions, facilitating the formation of C–N bonds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the preparation of various chemical intermediates and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethanol
  • 2-(4-Phenylpiperazin-1-yl)ethanol
  • 2-(4-Benzylpiperazin-1-yl)ethanol

Uniqueness

2-(4-Ethylpiperazin-1-yl)ethanol is unique due to its ethyl substituent on the piperazine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable ligand in specific metal-catalyzed reactions, where the ethyl group can influence the reactivity and selectivity of the reaction .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-9-3-5-10(6-4-9)7-8-11/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSZWUPCSXTPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597126
Record name 2-(4-Ethylpiperazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3221-25-8
Record name 2-(4-Ethylpiperazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Ethylpiperazine (5.0 g, 43.8 mmol) was dissolved in 90 mL of acetonitrile, followed by the addition of powdered potassium carbonate (18.2 g, 131 mmol), and 2-bromoethanol (10.9 g, 87.6 mmol). This mixture was warmed to reflux for 16 hours, cooled to ambient temperature, and filtered. The filtrate was concentrated under reduced pressure and purified by column chromatography (10% MeOH/DCM/0.5% NH4OH) to give 5.4 g (78%) of 2-(4-ethylpiperazin-1-yl)ethanol as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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